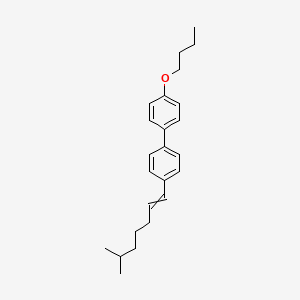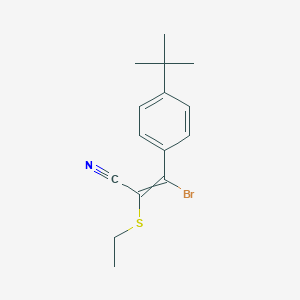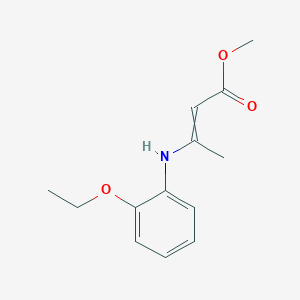![molecular formula C14H10F3N3O B12606671 [7-(trifluoromethyl)-9H-carbazol-3-yl]urea CAS No. 872604-30-3](/img/structure/B12606671.png)
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea: is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Urea Formation: The final step involves the reaction of the trifluoromethylated carbazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: [7-(trifluoromethyl)-9H-carbazol-3-yl]urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole core or the urea moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, [7-(trifluoromethyl)-9H-carbazol-3-yl]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Carbazole derivatives, in general, have shown promise in areas such as antimicrobial, anticancer, and anti-inflammatory research. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in areas such as electronics, coatings, and polymers.
作用機序
The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[7-(trifluoromethyl)-9H-carbazole]: Lacks the urea moiety but shares the carbazole core and trifluoromethyl group.
[9H-carbazol-3-yl]urea: Lacks the trifluoromethyl group but contains the carbazole core and urea moiety.
[7-(trifluoromethyl)-9H-carbazol-3-yl]amine: Contains the carbazole core and trifluoromethyl group but has an amine group instead of the urea moiety.
Uniqueness
The uniqueness of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea lies in its combination of the carbazole core, trifluoromethyl group, and urea moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
872604-30-3 |
|---|---|
分子式 |
C14H10F3N3O |
分子量 |
293.24 g/mol |
IUPAC名 |
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-6-8(19-13(18)21)2-4-11(10)20-12(9)5-7/h1-6,20H,(H3,18,19,21) |
InChIキー |
HBPRRKVUKLLMDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)



![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
